molecular formula C22H14Cl3N3O2S B5036579 3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide

3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide

Cat. No. B5036579
M. Wt: 490.8 g/mol
InChI Key: WKQNLJATZYAUCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances, to obtain the desired compound. The analysis of the synthesis involves studying the reaction conditions, the reagents and catalysts used, and the yield of the product .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. Spectroscopic properties can also be included in this analysis .

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on the environment. It includes studying the compound’s MSDS (Material Safety Data Sheet) which provides information on handling, storage, and disposal .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties of the compound. It could involve suggesting modifications to the molecular structure to enhance its properties or suggesting new applications for the compound .

properties

IUPAC Name

3-chloro-N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2S/c1-11-5-6-13(21-26-18-10-15(24)9-16(25)19(18)30-21)8-17(11)27-22(31)28-20(29)12-3-2-4-14(23)7-12/h2-10H,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQNLJATZYAUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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